Nordoxepin hydrochloride

Description

Properties

IUPAC Name |

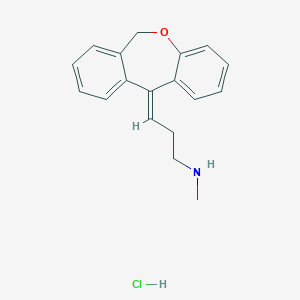

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPPEZGJRSOKRE-QFHYWFJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196369 | |

| Record name | Desmethyldoxepin hydrochloride, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4504-96-5, 2887-91-4 | |

| Record name | 1-Propanamine, 3-dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-, hydrochloride (1:1), (3E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4504-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethyldoxepin hydrochloride, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004504965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethyldoxepin hydrochloride, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11(6H)-(3-[Methylamino]propylidene)dibenz[b,e]oxepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMETHYLDOXEPIN HYDROCHLORIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VQL417S2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Nordoxepin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordoxepin, also known as desmethyldoxepin, is the primary and pharmacologically active metabolite of the tricyclic antidepressant (TCA) doxepin. This technical guide provides a comprehensive overview of the mechanism of action of nordoxepin hydrochloride, focusing on its molecular interactions with key central nervous system targets. The document details its primary activity as a monoamine reuptake inhibitor and its secondary activities as an antagonist at various neurotransmitter receptors. Quantitative binding affinity data are presented, alongside detailed experimental protocols for the assays used to determine these interactions. Signaling pathways and experimental workflows are visualized to provide a clear and in-depth understanding for research and drug development professionals.

Introduction

Nordoxepin is a significant contributor to the therapeutic effects of its parent drug, doxepin, a medication used in the treatment of major depressive disorder, anxiety, and insomnia.[1] As a demethylated metabolite of a tertiary amine TCA, nordoxepin exhibits a distinct pharmacological profile. Generally, such metabolites are more potent inhibitors of norepinephrine reuptake and less potent inhibitors of serotonin reuptake, with reduced anticholinergic, antihistaminic, and antiadrenergic activities compared to their parent compounds.[1] Nordoxepin has a longer elimination half-life of approximately 31 hours, compared to about 17 hours for doxepin.[1] This guide delineates the specific molecular mechanisms underlying nordoxepin's pharmacological effects.

Primary Mechanism of Action: Monoamine Reuptake Inhibition

The principal antidepressant mechanism of this compound is the inhibition of the presynaptic reuptake of norepinephrine and, to a lesser extent, serotonin. By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), nordoxepin increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

Norepinephrine Transporter (NET) Inhibition

Nordoxepin is a potent inhibitor of the norepinephrine transporter. This action is considered a major contributor to its antidepressant efficacy. The increased availability of norepinephrine in the synapse leads to the downstream activation of adrenergic receptors.

Serotonin Transporter (SERT) Inhibition

Compared to its potent effect on NET, nordoxepin is a significantly less potent inhibitor of the serotonin transporter. This selectivity for NET over SERT is a hallmark of secondary amine tricyclic antidepressants.

Secondary Mechanisms of Action: Receptor Antagonism

In addition to its primary effects on neurotransmitter reuptake, nordoxepin interacts with a variety of other receptors, acting as an antagonist. These interactions are generally weaker than those of its parent compound, doxepin, and contribute to its side effect profile.

-

Histamine H1 Receptor: Antagonism at this receptor is responsible for sedative effects.

-

Muscarinic Acetylcholine Receptors (M1-M5): Blockade of these receptors leads to anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.

-

Alpha-1 Adrenergic Receptors: Antagonism of these receptors can cause orthostatic hypotension and dizziness.

Quantitative Pharmacological Profile

The binding affinities of this compound for various human neurotransmitter transporters and receptors have been determined through in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with a lower Ki value indicating a higher affinity.

Data Presentation

| Target | Ligand/Assay | Ki (nM) | Reference |

| Transporters | |||

| Norepinephrine Transporter (NET) | [3H]Nisoxetine | 15 | (Tatsumi et al., 1997) |

| Serotonin Transporter (SERT) | [3H]Citalopram | 200 | (Tatsumi et al., 1997) |

| Receptors | |||

| Histamine H1 | [3H]Pyrilamine | 29 | (Richelson, 1983, as cited in Gillman, 2007) |

| Muscarinic Acetylcholine | [3H]QNB | 140 | (Richelson, 1983, as cited in Gillman, 2007) |

| Alpha-1 Adrenergic | [3H]Prazosin | 110 | (Richelson, 1983, as cited in Gillman, 2007) |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key molecular interactions and logical flow of nordoxepin's mechanism of action.

Caption: Primary mechanism of Nordoxepin at the synapse.

Caption: Secondary receptor antagonism by Nordoxepin.

Experimental Protocols

The determination of nordoxepin's binding affinities relies on established in vitro pharmacological assays. The following are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay (for Receptor and Transporter Affinity)

This assay measures the affinity of a drug (the "competitor," e.g., nordoxepin) for a target receptor or transporter by quantifying its ability to displace a known radioactively labeled ligand ("radioligand").

Objective: To determine the inhibition constant (Ki) of nordoxepin for a specific target.

Materials:

-

Membrane Preparation: Homogenized tissue or cell membranes from cell lines stably expressing the human receptor or transporter of interest (e.g., CHO-hNET cells).

-

Radioligand: A high-affinity radiolabeled ligand specific for the target (e.g., [3H]Nisoxetine for NET, [3H]Pyrilamine for H1 receptors).

-

Competitor: this compound of varying concentrations.

-

Assay Buffer: Buffer appropriate for the specific target (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester for rapid filtration.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Tissues or cells are homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

Assay Incubation: The assay is typically performed in 96-well plates. To each well, the following are added in order:

-

Assay buffer.

-

Nordoxepin solution at various concentrations (typically a serial dilution).

-

A fixed concentration of the radioligand (usually at or near its Kd value).

-

The membrane preparation to initiate the binding reaction.

-

-

Control Wells:

-

Total Binding: Contains buffer, radioligand, and membranes (no competitor).

-

Non-specific Binding: Contains buffer, radioligand, membranes, and a high concentration of a known, non-labeled drug that saturates the target, to measure binding to non-target sites.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Radioactivity Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is then quantified using a scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of nordoxepin that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a radioligand binding assay.

Neurotransmitter Uptake Assay

This functional assay measures the ability of a drug to inhibit the uptake of a neurotransmitter (or a fluorescent substrate) into cells expressing the corresponding transporter.

Objective: To determine the functional potency (IC50) of nordoxepin in inhibiting neurotransmitter reuptake.

Materials:

-

Cell Line: A cell line stably expressing the human transporter of interest (e.g., HEK293-hNET).

-

Substrate: Radioactively labeled neurotransmitter (e.g., [3H]norepinephrine) or a fluorescent substrate that mimics the neurotransmitter.

-

Inhibitor: this compound of varying concentrations.

-

Assay Buffer: Appropriate physiological buffer (e.g., Krebs-Ringer-HEPES).

-

Instrumentation: Scintillation counter (for radiolabeled assays) or a fluorescence plate reader (for fluorescent assays).

Procedure:

-

Cell Plating: Cells are seeded into 96-well plates and allowed to grow to form a confluent monolayer.

-

Pre-incubation: The cell culture medium is removed, and the cells are washed with assay buffer. The cells are then pre-incubated with varying concentrations of nordoxepin (or buffer for control wells) for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

-

Uptake Initiation: The uptake reaction is initiated by adding a fixed concentration of the labeled substrate (e.g., [3H]norepinephrine) to all wells.

-

Incubation: The plate is incubated for a short, defined period (e.g., 10-15 minutes) during which the transporter actively uptakes the substrate. The timing is critical to ensure measurement is within the initial linear phase of uptake.

-

Uptake Termination: The reaction is stopped by rapidly aspirating the substrate solution and washing the cells multiple times with ice-cold assay buffer to remove all extracellular substrate.

-

Cell Lysis and Quantification: The cells are lysed to release the intracellular (uptaken) substrate.

-

For radiolabeled assays, a lysis buffer is added, and the lysate is transferred to scintillation vials for counting.

-

For fluorescent assays, the increase in intracellular fluorescence is measured directly in the plate using a fluorescence plate reader.

-

-

Data Analysis:

-

The amount of substrate taken up in the presence of different concentrations of nordoxepin is calculated.

-

The data is plotted as percent inhibition of uptake versus the logarithm of the nordoxepin concentration.

-

The concentration of nordoxepin that causes 50% inhibition of uptake (IC50) is determined using non-linear regression.

-

Conclusion

This compound, the active metabolite of doxepin, functions primarily as a potent norepinephrine reuptake inhibitor with a weaker affinity for the serotonin transporter. Its secondary pharmacological actions include antagonism of histamine H1, muscarinic acetylcholine, and alpha-1 adrenergic receptors, though with lower potency than its parent compound. This profile explains both its therapeutic antidepressant effects and its side effect profile, which is generally more tolerable than that of tertiary amine TCAs. The quantitative data and experimental protocols provided in this guide offer a detailed framework for understanding and further investigating the complex pharmacology of nordoxepin for research and drug development purposes.

References:

-

Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British journal of pharmacology, 151(6), 737–748.

-

Richelson, E. (1983). Antihistamine and tricyclic antidepressant binding to the histamine H1 receptor of the guinea pig brain. Psychopharmacology Bulletin, 19(3), 479-482.

-

Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European journal of pharmacology, 340(2-3), 249–258.

-

Wikipedia contributors. (2023). Nordoxepin. In Wikipedia, The Free Encyclopedia.

References

Nordoxepin Hydrochloride: A Comprehensive Technical Guide on its Role as a Doxepin Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxepin, a tricyclic antidepressant (TCA), has been a cornerstone in the management of major depressive disorder, anxiety, and insomnia for decades.[1][2] Its therapeutic effects are not solely attributable to the parent compound but are significantly influenced by its primary active metabolite, Nordoxepin hydrochloride, also known as N-desmethyldoxepin.[3][4][5] This technical guide provides an in-depth exploration of Nordoxepin's role, covering its formation, pharmacokinetic profile, pharmacological activity, and the analytical methodologies used for its quantification. Understanding the contribution of this major metabolite is critical for a comprehensive grasp of doxepin's clinical efficacy and safety profile.

Pharmacokinetics of Doxepin and the Metabolic Formation of Nordoxepin

Doxepin undergoes extensive first-pass metabolism in the liver following oral administration, with approximately 55% to 87% of the dose being metabolized before reaching systemic circulation.[6] This biotransformation process is what leads to the formation of Nordoxepin.

Absorption and Distribution

Oral doxepin is well-absorbed, with peak plasma concentrations (Tmax) of the parent drug reached in approximately 2 to 4 hours.[6] The presence of a high-fat meal can increase the AUC by 41% and Cmax by 15%, delaying Tmax.[7] Both doxepin and nordoxepin are widely distributed throughout the body tissues.[1] Plasma protein binding is approximately 80% for doxepin and 76% for nordoxepin.[1][2][6]

Metabolic Pathway

The primary metabolic pathway for doxepin is N-demethylation to form nordoxepin. This process is primarily mediated by the cytochrome P450 (CYP) enzyme system.

-

N-demethylation: CYP2C19 is the major enzyme responsible for the conversion of doxepin to nordoxepin, with contributions from CYP1A2 and CYP2C9 to a lesser extent.[3][8] CYP2D6 and CYP3A4 are not significantly involved in this specific demethylation step.[3][8]

-

Hydroxylation: Both doxepin and nordoxepin undergo further hydroxylation, which is mainly mediated by CYP2D6.[3]

-

Glucuronidation: Following hydroxylation, the metabolites are transformed into glucuronide conjugates, which are then excreted.[2][3]

The genetic polymorphism of CYP2D6 and CYP2C19 can lead to significant interindividual variability in the plasma concentrations of doxepin and nordoxepin, affecting both efficacy and toxicity.[2][3][6]

Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters for doxepin and its active metabolite, nordoxepin.

| Parameter | Doxepin | Nordoxepin | Reference(s) |

| Time to Peak (Tmax) | 2 - 4 hours | 2 - 10 hours | [6] |

| Elimination Half-life (t½) | ~15-17 hours (range 8-24) | ~31-51 hours (range 33-80) | [1][3][6] |

| Apparent Volume of Distribution (Vd) | ~11,930 L or 20 L/kg | Not specified | [1][2][6] |

| Plasma Protein Binding | ~80% | ~76% | [1][2][6] |

| Primary Metabolizing Enzymes | CYP2C19, CYP1A2, CYP2C9, CYP2D6 | CYP2D6 (for hydroxylation) | [3][8] |

Pharmacology of Nordoxepin

Nordoxepin is not merely an inactive byproduct; it is a pharmacologically active compound that contributes significantly to the overall clinical effects of doxepin.[3]

Mechanism of Action

Like its parent compound, nordoxepin is a tricyclic antidepressant. However, its pharmacological profile shows important distinctions:

-

Norepinephrine and Serotonin Reuptake Inhibition: Generally, demethylated metabolites of tertiary amine TCAs, such as nordoxepin, are more potent and selective inhibitors of norepinephrine reuptake compared to the parent drug.[8][9] Conversely, they are less potent inhibitors of serotonin reuptake.[3][8] This shift in selectivity contributes to the overall antidepressant effect.

-

Receptor Antagonism: Nordoxepin is generally less potent in its antiadrenergic (α1), antihistaminic (H1), and anticholinergic (muscarinic) activities compared to doxepin.[3][9] Doxepin itself has a very high affinity for the H1 receptor, which is responsible for its sedative effects at low doses.[10][11][12]

Stereochemistry

Doxepin is administered as a mixture of (E) and (Z) stereoisomers, typically in an 85:15 ratio.[3] The metabolism of doxepin is stereoselective. While plasma concentrations of the doxepin isomers remain at a similar ratio to the administered drug, the stereoisomers of nordoxepin are found in an approximate 1:1 ratio in the plasma.[3] This is due to the differential metabolism of the doxepin isomers by cytochrome P450 enzymes.[3] The (Z)-isomer of doxepin has a significantly higher affinity for the H1 receptor than the (E)-isomer.[10]

Clinical Significance of Nordoxepin

The extended half-life of nordoxepin (~31-51 hours) compared to doxepin (~15-17 hours) means that the metabolite persists in the body for a longer duration and can accumulate with chronic dosing, contributing significantly to the steady-state therapeutic effect and potential side effects.[1][3][6]

For therapeutic drug monitoring (TDM), it is recommended to measure the concentrations of both doxepin and nordoxepin. The optimal therapeutic response is typically observed when the combined serum concentrations of both compounds are between 50 and 150 ng/mL.[13] Concentrations exceeding 500 ng/mL are associated with an increased risk of toxicity, particularly cardiac dysrhythmias.[13]

Experimental Protocols: Quantification of Doxepin and Nordoxepin

The accurate quantification of doxepin and nordoxepin in biological matrices is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and selectivity.[14][15]

Detailed Methodology: LC-MS/MS Analysis in Human Plasma

This protocol is based on a validated method for the simultaneous determination of doxepin and nordoxepin in human plasma.[14][15]

5.1.1 Sample Preparation: Liquid-Liquid Extraction

-

Pipette 500 µL of human plasma into a clean glass tube.

-

Add 50 µL of the internal standard working solution (e.g., propranolol and desipramine).

-

Add 200 µL of 100 mM ammonium acetate buffer (pH 8.0) and vortex for 30 seconds.

-

Add 3 mL of methyl tert-butyl ether as the extraction solvent.

-

Vortex the mixture for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the mobile phase and inject 15 µL into the LC-MS/MS system.

5.1.2 Chromatographic Conditions

-

LC System: Agilent 1200 series or equivalent.

-

Column: Hypurity C8 (100 mm × 4.6 mm, 5 µm).[14]

-

Mobile Phase: A mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate in a 93:7 (v/v) ratio.[14][15]

-

Flow Rate: 0.7 mL/min.

-

Column Temperature: 40°C.

-

Autosampler Temperature: 4°C.[14]

5.1.3 Mass Spectrometric Conditions

-

Mass Spectrometer: API-5500 triple quadrupole mass spectrometer or equivalent.[14]

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).[14]

-

MRM Transitions:

-

Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).

Conclusion

This compound is a critical component in understanding the pharmacology of doxepin. As the major and pharmacologically active metabolite, its formation, distinct pharmacological profile, and longer half-life significantly contribute to the overall therapeutic and adverse effects observed during doxepin therapy. Its more potent inhibition of norepinephrine reuptake complements the actions of the parent drug. For professionals in research and drug development, a thorough understanding of nordoxepin's pharmacokinetics and pharmacodynamics is indispensable for optimizing treatment strategies, interpreting clinical outcomes, and designing future studies involving doxepin. The use of robust analytical methods, such as LC-MS/MS, is paramount for the accurate characterization of its exposure and effects.

References

- 1. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Nordoxepin - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. schd-shimadzu.com [schd-shimadzu.com]

- 6. drugs.com [drugs.com]

- 7. drugcentral.org [drugcentral.org]

- 8. Doxepin - Wikipedia [en.wikipedia.org]

- 9. preprints.org [preprints.org]

- 10. droracle.ai [droracle.ai]

- 11. Doxepin Drug-Drug and Drug-Gene Interactions: Clinical Implications and Mechanistic Insights[v1] | Preprints.org [preprints.org]

- 12. droracle.ai [droracle.ai]

- 13. therapeutics.testcatalog.org [therapeutics.testcatalog.org]

- 14. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Structure and Properties of Nordoxepin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordoxepin hydrochloride, the primary active metabolite of the tricyclic antidepressant doxepin, is a pharmacologically significant compound with a distinct profile. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and underlying pharmacology. Detailed experimental protocols for its synthesis and analytical determination are presented, alongside visualizations of its metabolic pathway and proposed mechanism of action. All quantitative data has been consolidated into clear, accessible tables for ease of reference and comparison. This document is intended to serve as a core resource for researchers and professionals engaged in the study and development of neuropsychiatric therapeutics.

Chemical Identity and Structure

Nordoxepin, chemically known as (E/Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine, is a tricyclic organic compound.[1] It is the N-demethylated metabolite of doxepin.[1][2] The hydrochloride salt form enhances its stability and solubility for pharmaceutical applications.

The structure of Nordoxepin is characterized by a central seven-membered oxepine ring fused to two benzene rings, forming the dibenz[b,e]oxepine core.[3] A propylidene side chain with a terminal methylamino group is attached to the oxepine ring.

Stereoisomerism

A critical aspect of Nordoxepin's structure is the presence of (E) and (Z) stereoisomers, arising from the geometry of the exocyclic double bond. While pharmaceutical doxepin is typically an 85:15 mixture of (E) and (Z) isomers, the in-vivo metabolism of doxepin by cytochrome P450 enzymes leads to a plasma concentration of Nordoxepin stereoisomers that approaches a 1:1 ratio.[1][2]

Physicochemical Properties

This compound is typically a white to off-white or yellowish crystalline powder.[3][4][5] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₀ClNO | [2] |

| Molecular Weight | 301.81 g/mol | [4][5][6] |

| Appearance | White to off-white/yellow crystalline powder | [3][4][5] |

| Solubility | Soluble in water, ethanol, DMSO, and DMF. Insoluble in PBS (pH 7.2). | [3][6] |

| Elimination Half-life | Approximately 31 hours | [1] |

| Purity | ≥98% | [4][5] |

Pharmacology and Mechanism of Action

Nordoxepin is a pharmacologically active metabolite of doxepin and contributes significantly to its therapeutic effects.[1] Its primary mechanism of action is the inhibition of norepinephrine reuptake, making it a potent norepinephrine reuptake inhibitor (NRI).[1][2] Compared to its parent compound, doxepin, Nordoxepin exhibits reduced potency as a serotonin reuptake inhibitor and has diminished antihistaminic and anticholinergic activities.[1][2]

The inhibition of norepinephrine reuptake at the synaptic cleft leads to increased concentrations of this neurotransmitter in the synapse, enhancing noradrenergic signaling. This modulation of neurotransmitter levels is believed to be the basis for its antidepressant effects.

Proposed Signaling Pathway

The therapeutic effects of Nordoxepin are initiated by its interaction with the norepinephrine transporter (NET). The subsequent downstream signaling cascade is complex and involves multiple intracellular pathways. A simplified representation of this proposed signaling pathway is illustrated below.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Synthesis of this compound

The following protocol is based on a patented synthesis method for demethylated doxepin hydrochloride.

Objective: To synthesize this compound from Doxepin hydrochloride.

Materials:

-

Doxepin hydrochloride

-

Dichloromethane (or Trichloromethane)

-

N,N-diisopropylethylamine

-

2,2,2-Trichloroethyl chloroformate

-

Zinc powder

-

Weak acid (e.g., acetic acid)

-

Ethyl acetate (or Isopropanol)

-

Saturated HCl solution

Procedure:

-

Acylation:

-

Dissolve Doxepin hydrochloride (1 equivalent) in dichloromethane in a three-neck flask.

-

Cool the solution in an ice-water bath.

-

Add N,N-diisopropylethylamine (1-3 equivalents).

-

Slowly add 2,2,2-Trichloroethyl chloroformate (1.2-1.6 equivalents) dropwise.

-

Stir the reaction mixture for approximately 2 hours.

-

-

Reduction:

-

To the reaction mixture, add zinc powder and a weak acid (mass ratio of weak acid to doxepin hydrochloride is 2.5-5:1).

-

Allow the reduction reaction to proceed at 20-60°C for 1-3 hours.

-

Monitor the reaction for the formation of desmethyl doxepin.

-

-

Salt Formation and Purification:

-

Once the reduction is complete, isolate the crude desmethyl doxepin.

-

Dissolve the crude product in ethyl acetate or isopropanol.

-

Add a saturated solution of HCl to precipitate this compound.

-

Filter and dry the resulting solid to obtain the final product.

-

Note: This is a generalized protocol and may require optimization of reaction conditions and purification steps.

Caption: Experimental workflow for the synthesis of this compound.

Analytical Determination by LC-MS/MS

The following is a summarized protocol for the quantitative analysis of Nordoxepin in human plasma.

Objective: To determine the concentration of Nordoxepin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Equipment:

-

Human plasma samples

-

Nordoxepin analytical standard

-

Internal standard (e.g., desipramine)

-

Methyl tert-butyl ether (for extraction)

-

Acetonitrile-methanol mixture

-

Ammonium formate solution

-

Hypurity C₈ column (or equivalent)

-

LC-MS/MS system

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 500 µL of human plasma, add the internal standard.

-

Add methyl tert-butyl ether and vortex to extract the analytes.

-

Centrifuge to separate the organic and aqueous layers.

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Hypurity C₈ (100 mm × 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile-methanol and 2.0 mM ammonium formate.

-

Flow Rate: As optimized for the specific system.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for Nordoxepin: m/z 266.0 → 107.0

-

Data Analysis:

-

Construct a calibration curve using the peak area ratios of Nordoxepin to the internal standard at known concentrations.

-

Determine the concentration of Nordoxepin in the plasma samples by interpolating their peak area ratios on the calibration curve.

Metabolism

Nordoxepin is the major active metabolite of doxepin. The metabolic conversion is primarily carried out by the cytochrome P450 enzyme system in the liver.

Metabolic Pathway

The N-demethylation of doxepin to form nordoxepin is principally mediated by CYP2C19, with minor contributions from CYP1A2 and CYP2C9.[1][2] Both doxepin and nordoxepin can undergo further hydroxylation, mainly catalyzed by CYP2D6.[1]

Caption: Metabolic pathway of Doxepin to Nordoxepin and subsequent metabolites.

Conclusion

This compound is a key metabolite of doxepin with a distinct and potent pharmacological profile. Its primary action as a norepinephrine reuptake inhibitor underscores its importance in the therapeutic effects of its parent drug. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and mechanism of action, supplemented with practical experimental protocols and visual representations of its metabolic and signaling pathways. A thorough understanding of these aspects is crucial for the continued research and development of novel antidepressants and related therapeutics.

References

- 1. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nordoxepin - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. schd-shimadzu.com [schd-shimadzu.com]

- 6. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Discovery of Nordoxepin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordoxepin, the primary active metabolite of the tricyclic antidepressant doxepin, plays a significant role in its therapeutic effects. As a pharmacologically active compound, nordoxepin exhibits a distinct profile, primarily acting as a serotonin and norepinephrine reuptake inhibitor. This technical guide provides a comprehensive overview of the synthesis of nordoxepin hydrochloride, its discovery as a key metabolite, and its known pharmacological properties. Detailed experimental protocols for its synthesis from doxepin hydrochloride are presented, along with its physicochemical characteristics. The guide also visualizes the synthetic pathway and the proposed mechanism of action through signaling pathway diagrams, offering a valuable resource for researchers in medicinal chemistry and drug development.

Discovery and Pharmacological Profile

Nordoxepin, also known as N-desmethyldoxepin, was identified as the major active metabolite of the tricyclic antidepressant (TCA) doxepin.[1] Following oral administration, doxepin undergoes metabolism in the liver, primarily through N-demethylation, to form nordoxepin.[2] This biotransformation is a key aspect of doxepin's overall pharmacological activity.

Additionally, like other TCAs, nordoxepin is expected to have an affinity for other receptors, contributing to its overall pharmacological profile and potential side effects. Doxepin is known for its high affinity for histamine H1 receptors, and while specific quantitative data for nordoxepin is scarce, it is also expected to interact with these receptors.[4][5][6][7][8] The interaction with muscarinic receptors, a common feature of TCAs, is also anticipated, although specific binding affinities for nordoxepin at the M1 muscarinic receptor are not widely reported.[9][10]

Synthesis of this compound

A documented method for the synthesis of this compound involves a three-step process starting from doxepin hydrochloride.[3] This process includes acylation, reduction, and salification.

Synthesis Pathway

The overall synthetic route from doxepin hydrochloride to this compound is depicted below.

Caption: Synthesis pathway of this compound from Doxepin Hydrochloride.

Experimental Protocols

The following protocols are based on the synthesis method described in the literature.[3]

Step 1: Acylation of Doxepin Hydrochloride

-

Objective: To protect the tertiary amine of doxepin hydrochloride through acylation.

-

Procedure:

-

Dissolve doxepin hydrochloride in dichloromethane in a reaction vessel.

-

Cool the solution in an ice-water bath.

-

Add N,N-diisopropylethylamine to the reaction mixture.

-

Slowly add 2,2,2-trichloroethyl chloroformate dropwise to the mixture.

-

Stir the reaction mixture in the ice-water bath for approximately 2 hours to yield the acylated intermediate.

-

Step 2: Reduction of the Acylated Intermediate

-

Objective: To cleave the acyl group and generate the secondary amine, nordoxepin.

-

Procedure:

-

Dissolve the acylated intermediate from Step 1 in tetrahydrofuran.

-

Add zinc powder and glacial acetic acid to the solution.

-

Heat the reaction mixture to a temperature between 35-50°C.

-

Maintain the reaction at this temperature for approximately 2.5 hours to produce nordoxepin free base.

-

Step 3: Salification to this compound

-

Objective: To convert the nordoxepin free base into its more stable hydrochloride salt.

-

Procedure:

-

Dissolve the nordoxepin free base obtained in Step 2 in isopropanol.

-

Add a saturated solution of hydrogen chloride (HCl) in isopropanol to the mixture until the pH reaches 2.

-

The this compound will precipitate out of the solution.

-

Collect the precipitate by filtration and dry to obtain the final product.

-

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the physicochemical properties and synthesis data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2887-91-4 | |

| Molecular Formula | C₁₈H₁₉NO·HCl | |

| Molecular Weight | 301.81 g/mol | |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in water and various organic solvents | [3] |

Table 2: Synthesis Data for this compound from Doxepin Hydrochloride[3]

| Parameter | Value |

| Starting Material | Doxepin Hydrochloride |

| Number of Steps | 3 |

| Overall Yield | >50% |

| Purity (HPLC) | Up to 98.7% |

| Key Reagents | 2,2,2-Trichloroethyl chloroformate, N,N-Diisopropylethylamine, Zinc powder, Glacial acetic acid, Saturated HCl in Isopropanol |

Proposed Mechanism of Action: Signaling Pathway

Nordoxepin's primary mechanism of action is the inhibition of serotonin and norepinephrine reuptake at the presynaptic terminal. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.

Caption: Proposed mechanism of action of Nordoxepin via inhibition of SERT and NET.

Conclusion

This compound is a key active metabolite of doxepin with a distinct pharmacological profile as a serotonin and norepinephrine reuptake inhibitor. The synthesis of this compound from its parent compound, doxepin, can be achieved through a straightforward three-step process involving acylation, reduction, and salification, yielding a high-purity product. While the general mechanism of action is understood, further research to quantify the binding affinities of nordoxepin at various transporters and receptors would provide a more complete understanding of its pharmacological profile and contribute to the development of more targeted therapeutics. This guide provides a foundational resource for researchers and professionals involved in the study and development of antidepressant medications.

References

- 1. therapeutics.testcatalog.org [therapeutics.testcatalog.org]

- 2. researchgate.net [researchgate.net]

- 3. High-affinity binding of [3H]doxepin to histamine H1-receptors in rat brain: possible identification of a subclass of histamine H1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Histamine H1 receptors in human brain labelled with [3H]doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CAS 2887-91-4 | TargetMol | Biomol.com [biomol.com]

- 8. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stereoselective in vivo and in vitro studies on the metabolism of doxepin and N-desmethyldoxepin - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Preclinical Landscape of Nordoxepin Hydrochloride: A Technical Guide to its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nordoxepin, the major active metabolite of the tricyclic antidepressant Doxepin, plays a crucial role in the therapeutic effects of its parent compound. Understanding its pharmacokinetic profile and bioavailability in preclinical models is paramount for predicting its behavior in humans and optimizing drug development strategies. This technical guide provides a comprehensive overview of the available preclinical data on Nordoxepin hydrochloride, focusing on its metabolic formation, distribution, and analytical quantification. It is important to note that dedicated preclinical studies involving the direct administration of this compound are not extensively available in the public domain. Therefore, this guide primarily synthesizes data on Nordoxepin as a metabolite of Doxepin.

Pharmacokinetics of Nordoxepin in Preclinical Models

Data on the pharmacokinetics of Nordoxepin in preclinical species primarily comes from studies where Doxepin was administered. Following administration, Doxepin is metabolized to Nordoxepin, and its plasma concentrations are then measured.

Quantitative Data Summary

Due to the limited availability of studies involving direct administration of this compound, a comprehensive table of its intrinsic pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) across various preclinical species and routes of administration cannot be compiled. The table below summarizes the pharmacokinetic parameters of trans-N-Desmethyldoxepin (an isomer of Nordoxepin) in dogs following the oral administration of Doxepin.

Table 1: Pharmacokinetic Parameters of trans-N-Desmethyldoxepin in Dogs Following Oral Administration of Doxepin Hydrochloride

| Parameter | NTP-DOXEPIN (1 x 150 mg) | SINEQUAN® (1 x 150 mg) |

| Cmax (ng/mL) | 8.25 (Geometric Mean) 9.50 (Arithmetic Mean) | 8.41 (Geometric Mean) 9.64 (Arithmetic Mean) |

| Tmax (h) | 5.72 | 4.72 |

| AUCT (ng·h/mL) | 156.0 (Geometric Mean) 294.8 (Arithmetic Mean) | 165.7 (Geometric Mean) 278.9 (Arithmetic Mean) |

| T½ (h) | 20.20 | 20.24 |

*Tmax and T½ are presented as arithmetic means. *Data extracted from the product monograph of a Doxepin hydrochloride formulation.

Experimental Protocols

Animal Models

Studies investigating the metabolism and excretion of Doxepin, and consequently the formation of Nordoxepin, have utilized various preclinical species, including:

-

Rats: Frequently used for metabolism, distribution, and excretion studies.

-

Dogs: Utilized in single and multiple-dose pharmacokinetic studies of Doxepin, with plasma concentrations of Nordoxepin being monitored.[1]

-

Rabbits and Guinea Pigs: Have also been used in comparative metabolic studies.

Drug Administration

In the available preclinical studies, the parent drug, Doxepin hydrochloride, has been administered through various routes to assess the resulting Nordoxepin concentrations:

-

Oral (PO): The most common route for evaluating the formation of metabolites after first-pass metabolism.

-

Intravenous (IV): Used to study the systemic metabolism and distribution of Doxepin and the subsequent appearance of Nordoxepin.

-

Intraperitoneal (IP): Another parenteral route used in some rodent studies.

Sample Collection and Processing

-

Blood Sampling: Serial blood samples are typically collected from a suitable vein (e.g., jugular, saphenous) at predetermined time points after drug administration. Plasma is separated by centrifugation.

-

Tissue Homogenization: For tissue distribution studies, animals are euthanized at specific time points, and organs of interest (e.g., brain, liver, kidney) are collected, weighed, and homogenized to prepare them for analysis.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of Nordoxepin in biological matrices.

-

Sample Preparation: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is commonly employed to isolate Nordoxepin and an internal standard from the plasma or tissue homogenate.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. A C8 or C18 reversed-phase column is typically used to separate Nordoxepin from other endogenous components.

-

Mass Spectrometric Detection: The analyte is then introduced into a tandem mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM) in positive ionization mode. The precursor-to-product ion transition for Nordoxepin is typically m/z 266.0 → 107.0.[2]

Visualizations

Metabolic Pathway of Doxepin to Nordoxepin

The formation of Nordoxepin from Doxepin is a key metabolic step. The following diagram illustrates this biotransformation.

General Experimental Workflow for Preclinical Pharmacokinetic Studies

The following diagram outlines a typical workflow for conducting a preclinical pharmacokinetic study to measure Nordoxepin as a metabolite of Doxepin.

Conclusion

While a complete profile of the pharmacokinetics and bioavailability of directly administered this compound in preclinical models remains to be fully elucidated in publicly accessible literature, its role as a major active metabolite of Doxepin is well-established. The methodologies for its quantification are robust, primarily relying on LC-MS/MS. Future preclinical research focusing on the direct administration of this compound would be invaluable for a more precise understanding of its intrinsic absorption, distribution, metabolism, and excretion properties, further aiding in the development and refinement of therapeutic strategies involving this compound.

References

In Vitro Binding Profile of Nordoxepin Hydrochloride at Neurotransmitter Receptors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordoxepin, the primary active metabolite of the tricyclic antidepressant doxepin, plays a significant role in its therapeutic effects. Understanding the in vitro binding profile of nordoxepin hydrochloride at various neurotransmitter receptors is crucial for elucidating its mechanism of action and guiding further drug development. This technical guide synthesizes the available data on nordoxepin's receptor binding affinities, provides standardized experimental methodologies for characterization, and visualizes the associated signaling pathways. While comprehensive quantitative binding data for nordoxepin remains limited in publicly accessible literature, this document provides a framework based on existing knowledge of its parent compound, doxepin, and qualitative descriptions of nordoxepin's pharmacological activity.

Introduction

Nordoxepin, also known as desmethyldoxepin, is formed through the N-demethylation of doxepin, primarily by the cytochrome P450 enzyme CYP2C19.[1] As an active metabolite, its interaction with various neurotransmitter receptors contributes significantly to the overall pharmacological profile of doxepin.[1] Generally, demethylated metabolites of tertiary amine tricyclic antidepressants, such as nordoxepin, exhibit a shift in their receptor binding profiles compared to their parent compounds.[1] This guide focuses on the in vitro binding characteristics of this compound at key neurotransmitter receptors and transporters.

Comparative Binding Profile of this compound

Qualitative data indicates that nordoxepin has a distinct binding profile compared to doxepin. It is generally recognized as a more potent inhibitor of the norepinephrine transporter (NET), while exhibiting reduced affinity for histamine, muscarinic, and adrenergic receptors.[1][2]

Table 1: Qualitative In Vitro Binding Profile of this compound in Comparison to Doxepin

| Target | Nordoxepin Potency Compared to Doxepin | Implication |

| Norepinephrine Transporter (NET) | More Potent | Enhanced noradrenergic effects |

| Serotonin Transporter (SERT) | Less Potent | Reduced serotonergic effects |

| Histamine H1 Receptor | Less Potent | Reduced sedative and hypnotic effects |

| Muscarinic Acetylcholine Receptors | Less Potent | Reduced anticholinergic side effects |

| Alpha-1 Adrenergic Receptors | Less Potent | Reduced risk of orthostatic hypotension |

Quantitative Binding Affinities (Reference Data for Doxepin)

Table 2: In Vitro Binding Affinities (Ki, nM) of Doxepin at Human Neurotransmitter Receptors

| Receptor/Transporter | Ki (nM) |

| Histamine H1 | 0.24[3] |

| Alpha-1 Adrenergic | 24[3] |

| Muscarinic Acetylcholine | 18[3] |

| Dopamine D2 | 160[3] |

| Alpha-2 Adrenergic | 73 (mianserin as reference)[3] |

Note: This table provides reference data for doxepin. Specific Ki values for nordoxepin are not comprehensively reported in the available search results.

Experimental Protocols: Radioligand Binding Assays

The determination of in vitro binding affinities (Ki values) is typically achieved through competitive radioligand binding assays. The following is a generalized protocol that can be adapted for the characterization of this compound.

Membrane Preparation

-

Tissue/Cell Homogenization: Tissues (e.g., brain regions) or cultured cells expressing the receptor of interest are homogenized in a cold buffer solution.

-

Centrifugation: The homogenate is centrifuged to pellet the cell membranes.

-

Washing and Resuspension: The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.

Binding Assay

-

Incubation: A constant concentration of a specific radioligand for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (e.g., this compound).

-

Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

Data Analysis

-

IC50 Determination: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Caption: A generalized workflow for determining the in vitro binding affinity of this compound using a radioligand binding assay.

Signaling Pathways

The interaction of nordoxepin with its target receptors initiates downstream signaling cascades. The following diagrams illustrate the general signaling pathways for the key receptor families with which nordoxepin is known to interact.

Monoamine Transporter Inhibition (NET and SERT)

Nordoxepin's primary antidepressant effect is attributed to the inhibition of norepinephrine and, to a lesser extent, serotonin reuptake.[1][4]

Monoamine Transporter Inhibition Pathway

Caption: Inhibition of norepinephrine (NET) and serotonin (SERT) transporters by Nordoxepin leads to increased neurotransmitter levels in the synaptic cleft.

G-Protein Coupled Receptor (GPCR) Antagonism

Nordoxepin also acts as an antagonist at several G-protein coupled receptors, including histamine H1, muscarinic, and alpha-1 adrenergic receptors, albeit with lower potency than doxepin.

General GPCR Antagonism Pathway (e.g., Histamine H1 Receptor)

Caption: Antagonism of Gq/11-coupled receptors like the H1 receptor by Nordoxepin inhibits the downstream signaling cascade.

Conclusion

This compound exhibits a distinct in vitro binding profile characterized by potent norepinephrine reuptake inhibition and reduced affinity for histaminergic, muscarinic, and adrenergic receptors compared to its parent compound, doxepin. This profile suggests a more selective mechanism of action that may contribute to a different efficacy and side-effect profile. While a comprehensive quantitative dataset of its binding affinities is not widely available, the methodologies and comparative data presented in this guide provide a foundational understanding for researchers and drug development professionals. Further studies employing standardized radioligand binding assays are warranted to fully elucidate the quantitative receptor interaction profile of nordoxepin and to refine our understanding of its therapeutic potential.

References

Solubility and stability of Nordoxepin hydrochloride in common laboratory solvents.

This technical guide provides a comprehensive overview of the solubility and stability of Nordoxepin hydrochloride in common laboratory solvents. It is intended for researchers, scientists, and drug development professionals who require this information for formulation, analytical method development, and preclinical studies. The information herein is compiled from publicly available data and standard pharmaceutical testing protocols.

Introduction to this compound

Nordoxepin, also known as desmethyldoxepin, is the primary active metabolite of Doxepin, a tricyclic antidepressant (TCA). It is formed in the body through the demethylation of Doxepin. Nordoxepin contributes significantly to the overall therapeutic and side-effect profile of its parent compound by acting as a norepinephrine and serotonin reuptake inhibitor. As a hydrochloride salt, its physicochemical properties, particularly solubility and stability, are critical for its handling, formulation, and analytical characterization. Understanding these properties is fundamental to ensuring data quality and reproducibility in a research setting.

Solubility Profile

Qualitative Solubility Data

Nordoxepin as a hydrochloride salt is generally expected to be soluble in polar protic solvents. The available data is summarized in the table below.

| Solvent | Type | Solubility | Temperature |

| Water | Polar Protic | Soluble | Ambient |

| Ethanol | Polar Protic | Soluble | Ambient |

| Methanol | Polar Protic | Likely Soluble | Ambient |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | Ambient |

| Chloroform | Nonpolar | Slightly Soluble | Ambient |

| Diethyl Ether | Nonpolar | Practically Insoluble | Ambient |

Note: "Likely Soluble" indicates high expected solubility based on chemical structure and behavior of similar compounds, though specific quantitative values are not published.

General Solubility Assessment Workflow

The process of determining the solubility of a compound like this compound follows a standardized workflow to ensure accuracy and reproducibility.

Caption: A typical experimental workflow for determining equilibrium solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the most common method for determining the equilibrium solubility of a compound.

-

Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., water, ethanol) in a sealed, clear glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, withdraw an aliquot of the supernatant after centrifugation (e.g., 15 minutes at 14,000 rpm) or by filtering through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF).

-

Dilution: Accurately dilute the clear, saturated supernatant with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in units such as mg/mL or mol/L.

Stability Profile

Stability testing is crucial for identifying degradation pathways and establishing appropriate storage conditions. For this compound, stability is assessed under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and elucidate degradation pathways. This data is essential for developing stability-indicating analytical methods.

| Condition | Reagent / Parameters | Expected Outcome |

| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) at elevated temperature | Potential for hydrolysis, particularly if ether linkages exist |

| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) at elevated temperature | Potential for hydrolysis and other base-catalyzed reactions |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature | High potential for N-oxide formation at the tertiary amine |

| Thermal Stress | Dry heat (e.g., 60-80 °C) for several days | Assess thermal lability of the molecule |

| Photostability | Exposure to UV and visible light (ICH Q1B) | Assess light sensitivity; TCAs can be photolabile |

Forced Degradation Experimental Workflow

The workflow for a forced degradation study is designed to systematically expose the API to harsh conditions and analyze the resulting products.

Caption: A systematic workflow for conducting forced degradation studies.

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure used to detect changes in the concentration of the API over time, separate from any degradation products, excipients, or impurities.

-

Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector and a suitable reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).

-

Mobile Phase Preparation: Prepare a mobile phase suitable for separating the polar Nordoxepin from its potential nonpolar and polar degradants. A common starting point would be a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

-

Sample Preparation:

-

Forced Degradation Samples: Prepare solutions of this compound (e.g., at 1 mg/mL) in the stress media (acid, base, H₂O₂). Expose them to the conditions outlined in Table 2. Before analysis, neutralize the acidic and basic samples and dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Control Sample: Prepare an unstressed sample by diluting the stock solution in the mobile phase.

-

-

Analysis: Inject the control and stressed samples into the HPLC system. Monitor the elution profile at a suitable wavelength (e.g., determined from the UV spectrum of Nordoxepin, ~254 nm).

-

Data Evaluation:

-

Peak Purity: Assess the peak purity of Nordoxepin in the stressed samples using the PDA detector to ensure it is not co-eluting with any degradants.

-

Resolution: Calculate the resolution between the Nordoxepin peak and the nearest eluting degradation product peak. A resolution of >1.5 is typically required.

-

Mass Balance: Account for the total drug-related material by summing the amount of remaining Nordoxepin and all formed degradation products. A mass balance between 95-105% indicates a good stability-indicating method.

-

Metabolic Pathway

Nordoxepin is a direct metabolite of Doxepin. This biotransformation is a key aspect of its pharmacology and is important context for its study.

Caption: Metabolic conversion of Doxepin to its active metabolite, Nordoxepin.

Nordoxepin Hydrochloride: A Technical Guide to its Potential in Pe-ptic Ulcer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the therapeutic potential of Nordoxepin hydrochloride, the primary active metabolite of the tricyclic antidepressant Doxepin, in the context of peptic ulcer disease. While direct research on Nordoxepin is limited, extensive clinical data on its parent compound, Doxepin, provides a strong foundation for investigating Nordoxepin's anti-ulcerogenic properties. This document outlines the pharmacological basis for this potential, summarizes key clinical findings with Doxepin, details relevant experimental protocols for preclinical evaluation, and proposes the underlying signaling pathways.

Introduction and Rationale

Peptic ulcer disease (PUD) is a chronic gastrointestinal disorder resulting from an imbalance between aggressive factors (e.g., gastric acid, pepsin) and protective mechanisms (e.g., mucus, bicarbonate, blood flow)[1]. Nordoxepin, as the active metabolite of Doxepin, inherits a pharmacological profile that makes it a compelling candidate for PUD research[2][3]. Doxepin has demonstrated clinical efficacy in healing duodenal ulcers, with performance comparable to the H2-receptor antagonist cimetidine[4][5][6]. The therapeutic action is attributed to its potent antihistaminic and anticholinergic activities, which are known to modulate gastric acid secretion[3][7][8]. Nordoxepin shares these properties, although with potentially different potencies for specific receptors[2][3].

The primary rationale for investigating Nordoxepin rests on its multi-receptor antagonism, which may offer a broader mechanism of action compared to single-target agents. Its effects on histamine H1 and H2 receptors, as well as muscarinic acetylcholine receptors, are central to its potential to reduce gastric acid, a key factor in ulcer pathogenesis[3][9][10].

Pharmacological Mechanism of Action

Nordoxepin is the N-desmethyl metabolite of Doxepin and has an elimination half-life of approximately 31 hours, nearly double that of its parent compound[2][11]. Its mechanism in the context of peptic ulcers is multifactorial, stemming from its ability to antagonize key receptors involved in gastric acid secretion.

-

Antihistaminic Activity: Doxepin exhibits high-affinity antagonism at histamine H1 and H2 receptors[3][10][12]. While H2 receptor blockade (like cimetidine) directly reduces gastric acid secretion, H1 antagonism may also contribute to cytoprotective effects and reduce inflammation[13].

-

Anticholinergic Activity: As a tricyclic compound, Doxepin possesses anticholinergic properties, blocking muscarinic acetylcholine receptors[3][7][8]. This action inhibits the vagal stimulation of gastric acid secretion from parietal cells.

These combined actions suggest that Nordoxepin could effectively reduce both basal and stimulated gastric acid output, a cornerstone of peptic ulcer therapy.

Summary of Clinical and Preclinical Data (Doxepin)

Table 1: Summary of Clinical Trial Outcomes for Doxepin in Duodenal Ulcer Treatment

| Study | Treatment Group | Comparator | Duration | Key Outcome | Citation |

|---|---|---|---|---|---|

| Mangla & Pereira, 1982 | Doxepin (100 mg/day) | - | 4-6 weeks | Complete ulcer healing demonstrated by endoscopy in majority of patients, including those unresponsive to cimetidine. | [4] |

| Hoff et al., 1981 | Doxepin (50 mg/day) | Cimetidine (1000 mg/day) | 6 weeks | No significant difference in ulcer healing rates (88% for Doxepin vs. 84% for Cimetidine). | [6] |

| Andersen et al., 1984 | Doxepin (50 mg/day) | Placebo | 4 weeks | 83% of Doxepin-treated patients showed complete ulcer healing compared to 52% in the placebo group (p<0.05). | [14] |

| Shrivastava et al., 1985 | Doxepin (50-100 mg/day) | Placebo | 6 weeks | At 2 weeks, mean ulcer size decreased by 54% in the Doxepin group vs. 38% in the placebo group (p<0.01). | [15] |

| Brown-Cartwright et al., 1986 | Doxepin (50 mg and 100 mg) | Placebo | Single Dose | 50 mg dose reduced mean basal acid output by 46%; 100 mg dose by 37%. |[16] |

Proposed Signaling Pathways

The anti-ulcer effect of Nordoxepin is hypothesized to be mediated by the simultaneous blockade of histamine and acetylcholine signaling pathways in gastric parietal cells, leading to reduced proton pump (H+/K+ ATPase) activity.

Recommended Experimental Protocols for Preclinical Assessment

To validate the anti-ulcer potential of this compound, standardized preclinical models are essential. The following protocols are recommended.

This model assesses the effect of a substance on gastric acid accumulation and auto-digestion, making it ideal for screening antisecretory agents[1][17].

Protocol:

-

Animal Selection: Use Wistar or Sprague-Dawley rats (150-200g).

-

Fasting: Fast animals for 24-48 hours prior to the experiment, with free access to water[1][18].

-

Grouping: Divide rats into at least three groups: Vehicle Control (e.g., distilled water), Positive Control (e.g., Omeprazole or Ranitidine), and Test Group (this compound at various doses).

-

Drug Administration: Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before surgery.

-

Surgical Procedure:

-

Anesthetize the rat using a suitable anesthetic (e.g., ether, ketamine/xylazine)[18][19]. Note: Some anesthetics may have antisecretory effects[19].

-

Make a small midline abdominal incision below the xiphoid process[18].

-

Isolate the stomach and ligate the pyloric sphincter with silk thread, ensuring blood supply is not damaged[18].

-

Suture the abdominal wall.

-

-

Post-Surgery: House the rats in individual cages and deprive them of food and water for a set period (typically 4-19 hours)[1][19].

-

Sample Collection: Sacrifice the animals via cervical dislocation. Remove the stomach, collect the gastric contents into a graduated centrifuge tube, and open the stomach along the greater curvature.

-

Analysis:

-

Gastric Volume & pH: Measure the volume of gastric juice and determine its pH.

-

Acidity: Titrate the gastric juice with 0.01N NaOH to determine free and total acidity[20].

-

Ulcer Index: Score the gastric lesions based on their number and severity. The percentage of ulcer inhibition can be calculated relative to the control group.

-

This model is used to evaluate the cytoprotective properties of a drug, as ethanol induces severe mucosal damage, inflammation, and oxidative stress[21][22].

Protocol:

-

Animal Selection and Fasting: As described in 5.1.

-

Grouping and Drug Administration: Similar to the pylorus ligation model. Administer test compounds 30-60 minutes prior to ulcer induction.

-

Ulcer Induction: Administer absolute or high-concentration (e.g., 70-100%) ethanol orally (typically 1 mL/200g body weight) to all groups except a normal (non-ulcer) control[22][23][24].

-

Observation Period: Sacrifice the animals 1 hour after ethanol administration[23].

-

Analysis:

-

Remove the stomach, open it along the greater curvature, and rinse with saline.

-

Ulcer Index: Quantify the area of hemorrhagic lesions in the glandular portion of the stomach. Calculate the percentage of ulcer inhibition.

-

(Optional) Histopathology: Fix stomach tissue in formalin for histological examination of mucosal damage.

-

(Optional) Biochemical Assays: Homogenize gastric tissue to measure markers of oxidative stress (e.g., malondialdehyde (MDA), glutathione (GSH)) and inflammatory cytokines[22].

-

Conclusion and Future Directions

The existing clinical evidence for Doxepin provides a compelling, albeit indirect, argument for the anti-ulcer potential of its active metabolite, this compound. Its dual antihistaminic and anticholinergic properties position it as a promising multi-target candidate for reducing gastric acid secretion.

Future research should prioritize direct preclinical evaluation of this compound using the standardized models detailed in this guide. Key investigations should focus on establishing a dose-response relationship, comparing its efficacy to current standard-of-care agents, and elucidating its precise effects on cellular markers of mucosal protection and inflammation. Such studies are critical to validating its therapeutic potential and paving the way for further development.

References

- 1. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]

- 2. Nordoxepin - Wikipedia [en.wikipedia.org]

- 3. Doxepin - Wikipedia [en.wikipedia.org]

- 4. Tricyclic antidepressants in the treatment of peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Doxepin and cimetidine in the treatment of duodenal ulcer: an open clinical and endoscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Doxepin hydrochloride? [synapse.patsnap.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. SMPDB [smpdb.ca]

- 14. tandfonline.com [tandfonline.com]

- 15. Doxepin therapy for duodenal ulcer: a controlled trial in patients who failed to respond to cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of doxepin on basal gastric acid and salivary secretion in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Expt 3- Antiulcer activity by pyloric ligation method.pdf [slideshare.net]

- 18. Preliminary Study of Gastroprotective Effect of Aloe perryi and Date Palm Extracts on Pyloric Ligation-Induced Gastric Ulcer in Experimental Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. scribd.com [scribd.com]

- 21. Ethanol-induced ulcer model: Significance and symbolism [wisdomlib.org]

- 22. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Antidepressant Profile of Nordoxepin Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordoxepin, the primary active metabolite of the tricyclic antidepressant (TCA) doxepin, plays a crucial role in the therapeutic efficacy of its parent compound.[1] This technical guide provides an in-depth analysis of the antidepressant activity of nordoxepin hydrochloride, focusing on its pharmacological profile, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data on receptor binding and neurotransmitter transporter inhibition are summarized, and detailed protocols for key preclinical assays are provided. Furthermore, this document includes visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of nordoxepin's role in the treatment of depression.

Introduction

Nordoxepin, also known as desmethyldoxepin, is formed in the body through the N-demethylation of doxepin, a process primarily mediated by the cytochrome P450 enzyme CYP2C19.[1][2] It is a pharmacologically active compound that contributes significantly to the overall antidepressant effects observed after doxepin administration.[1] Compared to its parent compound, nordoxepin exhibits a distinct pharmacological profile, being a more potent inhibitor of norepinephrine reuptake and a less potent inhibitor of serotonin reuptake.[1] It also demonstrates reduced affinity for various neurotransmitter receptors, resulting in a potentially different side-effect profile.[1] This guide aims to consolidate the available scientific information on this compound to serve as a resource for researchers and professionals in the field of antidepressant drug development.

Pharmacological Profile

The antidepressant activity of nordoxepin is primarily attributed to its ability to modulate synaptic concentrations of norepinephrine and, to a lesser extent, serotonin. This is achieved through the inhibition of their respective reuptake transporters.

Neurotransmitter Transporter Binding Affinities

The following table summarizes the available quantitative data on the binding affinity of nordoxepin to monoamine transporters.

| Transporter | K_i_ (nM) | Reference |

| Norepinephrine Transporter (NET) | Data not explicitly found for Nordoxepin | |

| Serotonin Transporter (SERT) | Data not explicitly found for Nordoxepin | |

| Dopamine Transporter (DAT) | Data not explicitly found for Nordoxepin |